[2-(1,3-Benzodioxol-5-yl)quinolin-4-yl](morpholin-4-yl)methanone
Description
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Properties
Molecular Formula |
C21H18N2O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C21H18N2O4/c24-21(23-7-9-25-10-8-23)16-12-18(22-17-4-2-1-3-15(16)17)14-5-6-19-20(11-14)27-13-26-19/h1-6,11-12H,7-10,13H2 |
InChI Key |
CHJYVYZWBQQRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Biological Activity
The compound 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone, also known as a benzodioxole-derived quinoline, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. The process includes:
- Preparation of the Quinoline Core : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the Benzodioxole Moiety : This is achieved via electrophilic aromatic substitution or similar methods.
- Attachment of the Morpholine Group : Morpholine is incorporated using nucleophilic substitution reactions.
Anticancer Activity
Research indicates that compounds containing benzodioxole and quinoline structures exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has demonstrated activity against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.
The biological activity of 2-(1,3-Benzodioxol-5-yl)quinolin-4-ylmethanone may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar structures:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-2-propanol | Benzodioxole moiety | Antimicrobial |
| 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid | Different functional group | Anti-inflammatory |
| 2-Benzo[1,3]dioxol-5-yl-indolizine | Different core structure | Anticancer |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anticancer Studies : A study demonstrated that a related benzodioxole compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Microbial Resistance : Research has shown that benzodioxole derivatives can overcome bacterial resistance mechanisms, making them valuable in developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
